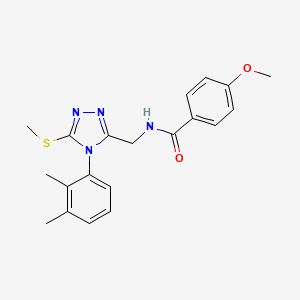
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C15H17ClN4O2 and its molecular weight is 320.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) explored the synthesis of heterocyclic compounds, including azetidinones, through microwave-assisted reactions. These compounds demonstrated antibacterial and antifungal activities against various pathogens like Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).
Antimalarial Activity
Research by D’hooghe et al. (2011) involved synthesizing compounds, including aziridines and triazoles, with notable antimalarial activity against strains of Plasmodium falciparum (D’hooghe et al., 2011).
Synthesis and Ring Transformation
A study by Sápi et al. (1997) focused on synthesizing and investigating the base-catalyzed ring transformation of certain azetidin-2-yl compounds (Sápi et al., 1997).
Hybrid Compounds and Cytotoxicity
Popov et al. (2020) synthesized hybrid compounds involving oxadiazoles and triazoles, testing their cytotoxicity towards cancer cells like MCF-7 and HepG2 (Popov et al., 2020).
Novel Indole–Isoxazole–Triazole Conjugates as Antibacterial Agents
Prashanthi, Babu, and Rani (2021) conducted a study on the synthesis of indole-isoxazole-triazole conjugates, showing potent antibacterial activity against various bacterial strains (Prashanthi, Babu, & Rani, 2021).
Anti-Tubercular Agents
Thomas, George, and Harindran (2014) explored the design and development of novel azetidinone derivatives containing triazole for anti-tubercular activity, showing effectiveness against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Anti-Inflammatory Activity
Sharma, Maheshwari, and Bindal (2013) synthesized new azetidin-2-one derivatives and tested them for anti-inflammatory effects, finding potent results compared to indomethacin (Sharma, Maheshwari, & Bindal, 2013).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-15(2,22-13-5-3-11(16)4-6-13)14(21)19-9-12(10-19)20-17-7-8-18-20/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRQVZBTNQJWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
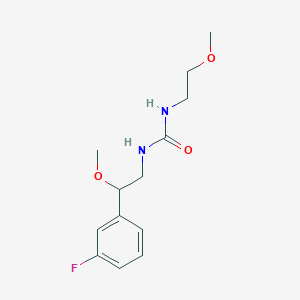

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)
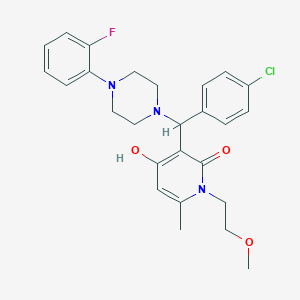
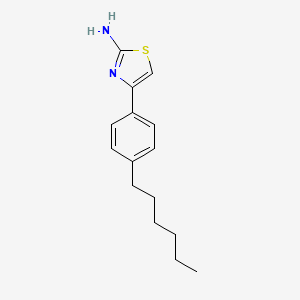
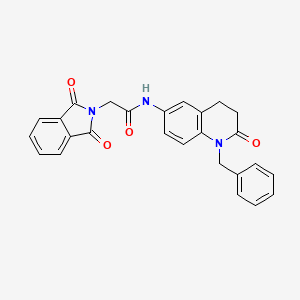
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)
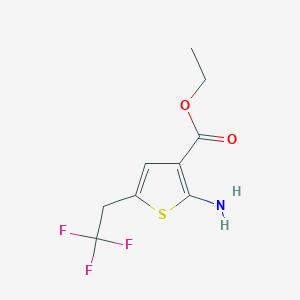
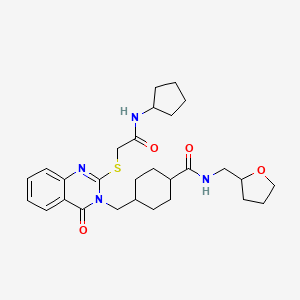
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)
